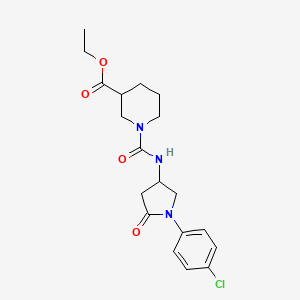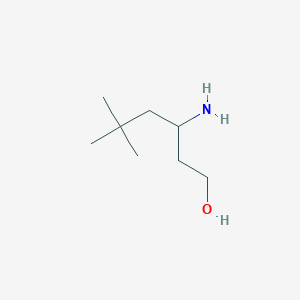![molecular formula C18H19F3N2O4S B2591021 N-[5-Hydroxy-3-(thiophen-3-yl)pentyl]-N'-[4-(Trifluormethoxy)phenyl]ethanediamid CAS No. 2034330-58-8](/img/structure/B2591021.png)
N-[5-Hydroxy-3-(thiophen-3-yl)pentyl]-N'-[4-(Trifluormethoxy)phenyl]ethanediamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide is a complex organic compound that has garnered attention in scientific research due to its unique structural features and potential applications. This compound contains a thiophene ring, a trifluoromethoxyphenyl group, and an ethanediamide backbone, making it a subject of interest in various fields such as medicinal chemistry, organic synthesis, and material science.
Wissenschaftliche Forschungsanwendungen
N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide typically involves multi-step organic reactions. One common method involves the reaction of 5-hydroxy-3-(thiophen-3-yl)pentylamine with 4-(trifluoromethoxy)benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, forming the desired ethanediamide compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization and chromatography would be employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The ethanediamide backbone can be reduced to form corresponding amines.
Substitution: The thiophene ring and trifluoromethoxyphenyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiophene or phenyl derivatives.
Wirkmechanismus
The mechanism of action of N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide
- N’-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N-(1,2-oxazol-3-yl)ethanediamide
Uniqueness
N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide stands out due to the presence of the trifluoromethoxy group, which can enhance its lipophilicity and metabolic stability
Eigenschaften
IUPAC Name |
N-(5-hydroxy-3-thiophen-3-ylpentyl)-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O4S/c19-18(20,21)27-15-3-1-14(2-4-15)23-17(26)16(25)22-8-5-12(6-9-24)13-7-10-28-11-13/h1-4,7,10-12,24H,5-6,8-9H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZPWJMSPSBUDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=O)NCCC(CCO)C2=CSC=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl (E)-4-[4-(4-ethoxy-6-methylpyrimidin-2-yl)piperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2590941.png)
![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2590944.png)

![11-oxo-N-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2590946.png)
![10,12-bis(4-methoxyphenyl)-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0,2,6]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B2590947.png)
![4-methoxy-1-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2590948.png)
![N-(benzo[d]thiazol-2-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide](/img/structure/B2590949.png)


![N-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2590955.png)
![6-{[5-(4-chlorophenyl)-2-pyrimidinyl]oxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B2590956.png)


![1-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2590961.png)
